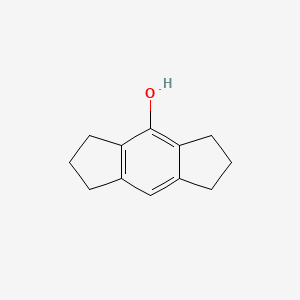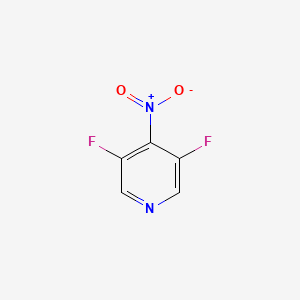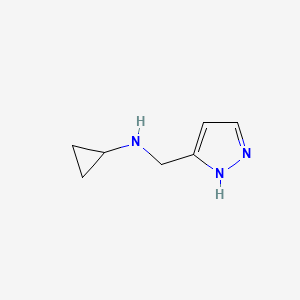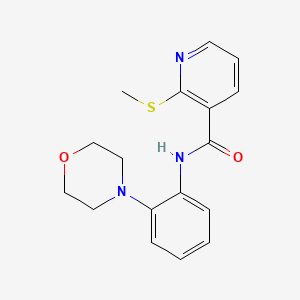
1,2,3,5,6,7-Hexahydro-s-indacen-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,5,6,7-Hexahydro-s-indacen-4-ol is a chemical compound with the molecular formula C12H16O It is a derivative of indane, a bicyclic hydrocarbon, and features a hydroxyl group (-OH) attached to the fourth carbon of the indane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,5,6,7-Hexahydro-s-indacen-4-ol typically involves the hydrogenation of indanone derivatives. One common method is the catalytic hydrogenation of 4-indanone using a palladium or platinum catalyst under high pressure and temperature conditions. The reaction proceeds as follows:
4-Indanone+H2Pd or Pt catalystthis compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2,3,5,6,7-Hexahydro-s-indacen-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form fully saturated hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation or amines for amination.
Major Products Formed
Oxidation: Formation of 4-indanone or 4-indanal.
Reduction: Formation of fully saturated indane derivatives.
Substitution: Formation of halogenated or aminated indane derivatives.
Scientific Research Applications
1,2,3,5,6,7-Hexahydro-s-indacen-4-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,3,5,6,7-Hexahydro-s-indacen-4-ol involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound’s hydrophobic indane core allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
1,2,3,5,6,7-Hexahydro-s-indacen-4-amine: Similar structure but with an amine group instead of a hydroxyl group.
4-Indanol: Similar structure but lacks the hexahydro modification.
Indane: The parent hydrocarbon without any functional groups.
Uniqueness
1,2,3,5,6,7-Hexahydro-s-indacen-4-ol is unique due to its specific combination of a hydroxyl group and a hexahydro-indane core. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H14O |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
1,2,3,5,6,7-hexahydro-s-indacen-4-ol |
InChI |
InChI=1S/C12H14O/c13-12-10-5-1-3-8(10)7-9-4-2-6-11(9)12/h7,13H,1-6H2 |
InChI Key |
DKOZCRXBVJZULD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC3=C(CCC3)C(=C2C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Ethylsulfanyl)methyl]-6-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360882.png)

![6-(5-Bromopyridin-3-yl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360906.png)
![1-[4-(difluoromethoxy)phenyl]-N-(3,5-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13360911.png)
![[(1-cyanocyclohexyl)carbamoyl]methyl 2-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoate](/img/structure/B13360913.png)




![6-[4-(Benzyloxy)phenyl]-3-(1-methylpiperidin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360931.png)
![ethyl 4-({[1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B13360936.png)
![N-{[3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-hydroxy-4,6-dimethylpyridine-3-carboxamide](/img/structure/B13360943.png)
![3-{6-[(4-Methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B13360945.png)

